REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[P:6](=[O:10])([OH:9])([OH:8])[OH:7].[NH3:11]>>[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[NH4+:11].[NH4+:11].[NH4+:11].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:11].[NH4+:11] |f:3.4.5.6,7.8.9|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warm
|
Type
|
ADDITION
|
Details
|
The conditioned biosolids mix
|
Type
|
CUSTOM
|
Details
|
While the biosolids were reacted in pugmill #1
|
Type
|
CUSTOM
|
Details
|
a second and independent chemical synthesis
|
Type
|
CUSTOM
|
Details
|
resulted in a slight excess of acid
|
Type
|
ADDITION
|
Details
|
mix
|
Type
|
CUSTOM
|
Details
|
was close to pH 5.7
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[P:6](=[O:10])([OH:9])([OH:8])[OH:7].[NH3:11]>>[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[NH4+:11].[NH4+:11].[NH4+:11].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:11].[NH4+:11] |f:3.4.5.6,7.8.9|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warm
|
Type
|
ADDITION
|
Details
|
The conditioned biosolids mix
|
Type
|
CUSTOM
|
Details
|
While the biosolids were reacted in pugmill #1
|
Type
|
CUSTOM
|
Details
|
a second and independent chemical synthesis
|
Type
|
CUSTOM
|
Details
|
resulted in a slight excess of acid
|
Type
|
ADDITION
|
Details
|
mix
|
Type
|
CUSTOM
|
Details
|
was close to pH 5.7
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[P:6](=[O:10])([OH:9])([OH:8])[OH:7].[NH3:11]>>[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[NH4+:11].[NH4+:11].[NH4+:11].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:11].[NH4+:11] |f:3.4.5.6,7.8.9|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warm
|
Type
|
ADDITION
|
Details
|
The conditioned biosolids mix
|
Type
|
CUSTOM
|
Details
|
While the biosolids were reacted in pugmill #1
|
Type
|
CUSTOM
|
Details
|
a second and independent chemical synthesis
|
Type
|
CUSTOM
|
Details
|
resulted in a slight excess of acid
|
Type
|
ADDITION
|
Details
|
mix
|
Type
|
CUSTOM
|
Details
|
was close to pH 5.7
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[P:6](=[O:10])([OH:9])([OH:8])[OH:7].[NH3:11]>>[P:6]([O-:10])([O-:9])([O-:8])=[O:7].[NH4+:11].[NH4+:11].[NH4+:11].[S:1]([O-:5])([O-:4])(=[O:3])=[O:2].[NH4+:11].[NH4+:11] |f:3.4.5.6,7.8.9|
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warm
|
Type
|
ADDITION
|
Details
|
The conditioned biosolids mix
|
Type
|
CUSTOM
|
Details
|
While the biosolids were reacted in pugmill #1
|
Type
|
CUSTOM
|
Details
|
a second and independent chemical synthesis
|
Type
|
CUSTOM
|
Details
|
resulted in a slight excess of acid
|
Type
|
ADDITION
|
Details
|
mix
|
Type
|
CUSTOM
|
Details
|
was close to pH 5.7
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
P(=O)([O-])([O-])[O-].[NH4+].[NH4+].[NH4+]
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[NH4+].[NH4+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |